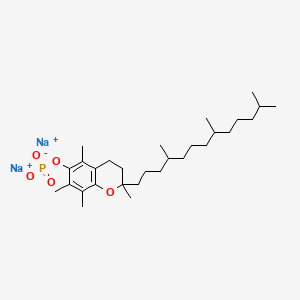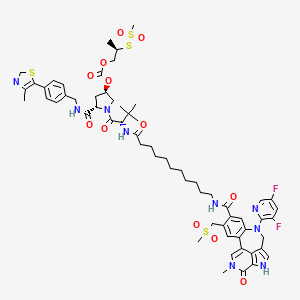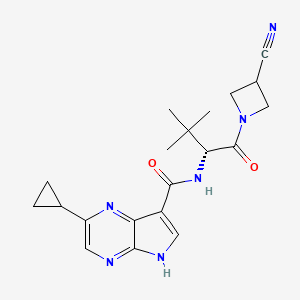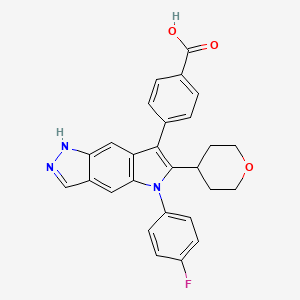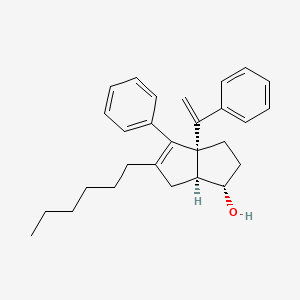
SS-Rjw100
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SS-RJW100 is an enantiomer of RJW100, a racemic agonist of nuclear receptor liver receptor homolog 1 and steroidogenic factor 1. These nuclear receptors play crucial roles in regulating metabolism, inflammation, and proliferation. This compound promotes the recruitment of coregulator protein fragments in vitro and recruits the transcriptional intermediary factor 2 coactivator to liver receptor homolog 1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SS-RJW100 involves the separation of the enantiomers of RJW100. RJW100 is synthesized through a series of organic reactions, including the formation of a pentalene scaffold with an exo hydroxyl group at the 1-position. This group is intended to interact with specific residues in liver receptor homolog 1 .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of RJW100 followed by enantiomeric separation using chiral chromatography or other enantioselective techniques. The specific conditions for these processes would depend on the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
SS-RJW100 primarily undergoes binding interactions with nuclear receptors rather than traditional chemical reactions like oxidation or reduction. It binds to liver receptor homolog 1 and steroidogenic factor 1 with binding affinity values of 1.2 micromolar and 30 micromolar, respectively .
Common Reagents and Conditions
In vitro studies typically use dimethyl sulfoxide as a solvent for this compound, with concentrations ranging from 1 nanomolar to 1 millimolar. The compound is incubated with cells expressing liver receptor homolog 1 or steroidogenic factor 1 to study its effects .
Major Products Formed
The major “products” of this compound interactions are the activated forms of liver receptor homolog 1 and steroidogenic factor 1, which then recruit coactivators and promote transcriptional activity .
Applications De Recherche Scientifique
SS-RJW100 is used extensively in scientific research to study the roles of liver receptor homolog 1 and steroidogenic factor 1 in various biological processes. These include:
Metabolism: Regulation of lipid homeostasis and glucose uptake.
Inflammation: Modulation of inflammatory responses in the liver and intestines.
Proliferation: Influence on cell proliferation and cancer research.
Endocrinology: Study of steroidogenesis and sexual development.
Mécanisme D'action
SS-RJW100 exerts its effects by binding to the ligand-binding domains of liver receptor homolog 1 and steroidogenic factor 1. This binding promotes the recruitment of coregulator proteins and enhances the transcriptional activity of these receptors. The compound adopts multiple configurations in the binding pocket, which affects its interaction with the receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dilauroylphosphatidylcholine: A natural ligand of liver receptor homolog 1, used in studies of lipid metabolism.
Uniqueness
This compound is unique in its ability to weakly recruit coregulators and attenuate intramolecular signaling important for coregulator recruitment. This makes it a valuable tool for studying the differential effects of enantiomers on nuclear receptor activation .
Propriétés
Formule moléculaire |
C28H34O |
|---|---|
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
(1S,3aS,6aS)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |
InChI |
InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26+,28-/m1/s1 |
Clé InChI |
ZFXMYHPLTQTTFW-FULLSBAXSA-N |
SMILES isomérique |
CCCCCCC1=C([C@]2(CC[C@@H]([C@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
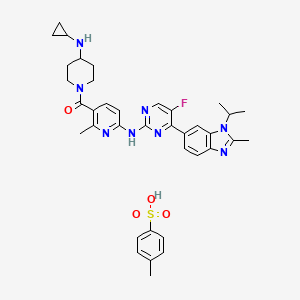
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
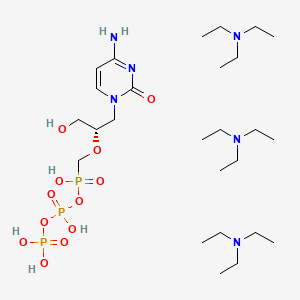
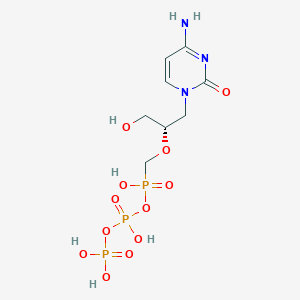
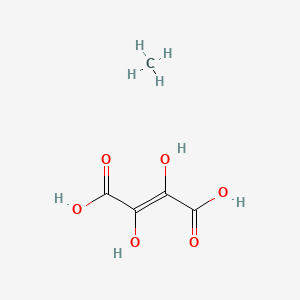
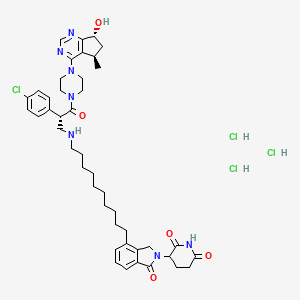
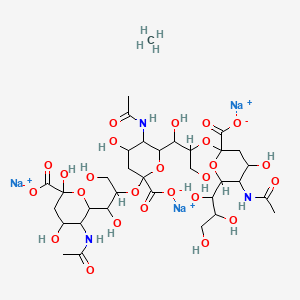
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
